2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide
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Overview
Description
2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with 1-phenylethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include proteins involved in inflammation, pain signaling, or cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide hydrochloride
- 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
Uniqueness
Compared to similar compounds, 2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both amide and ether functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H24N2O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-oxo-2-(1-phenylethylamino)ethoxy]acetamide |
InChI |
InChI=1S/C20H24N2O5/c1-14(15-7-5-4-6-8-15)21-19(23)12-27-13-20(24)22-17-10-9-16(25-2)11-18(17)26-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
PWVJPNBRWWAKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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